molecular formula C22H19FN4O3S B2916663 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 852133-92-7

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2916663
M. Wt: 438.48
InChI Key: HJJMOBJKJOCSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogue . It has been synthesized and evaluated for its antibacterial and antifungal activities . The compound showed strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .


Synthesis Analysis

The compound is part of a series of new imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues that have been synthesized . The synthesis process and the exact methods used are not detailed in the available sources.

Scientific Research Applications

Biological Applications and Antimicrobial Activity

Compounds with similar structures have been synthesized and evaluated for their antipsychotic potential by assessing their affinity for dopamine and serotonin receptors. For instance, derivatives bearing benzoylpiperidine and benzisoxazolyl fragments showed selectivity for 5-HT(2A) receptors, suggesting potential effectiveness as neuroleptic drugs (Raviña et al., 2000). Additionally, the antimicrobial and antiproliferative activities of structurally similar compounds have been explored, highlighting their potential in treating infections and preventing cancer cell proliferation (Prasad et al., 2018).

Chemical Synthesis and Modification

Efficient synthetic routes have been developed for compounds with related structures, demonstrating the versatility of these molecules for further chemical modifications. An example includes the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, indicating the potential for high-throughput and eco-friendly synthetic processes (Moreno-Fuquen et al., 2019).

Anticonvulsant and Antifungal Activities

Derivatives of the given compound have been synthesized and evaluated for their anticonvulsant activities, with some showing significant potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014). Moreover, the synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials demonstrates the antimicrobial potential of these compounds, especially against resistant bacterial strains (Inoue et al., 1994).

Novel Mechanisms of Action and Therapeutic Potential

The exploration of solvent-polarity reconfigurable fluorescent logic gates and the synthesis of new heterocyclic compounds for potential use in medicinal chemistry underscore the innovative applications of these molecules. Such research could lead to the development of new diagnostic tools and therapeutic agents (Gauci & Magri, 2022; Abdelhamid et al., 2012).

properties

IUPAC Name

[4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-14-19(31-22-24-17(13-27(14)22)15-4-6-16(23)7-5-15)21(29)26-10-8-25(9-11-26)20(28)18-3-2-12-30-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJMOBJKJOCSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

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